molecular formula C16H20BrN B8621018 2,2-Diethylbenz[f]isoindolinium bromide

2,2-Diethylbenz[f]isoindolinium bromide

Cat. No. B8621018
M. Wt: 306.24 g/mol
InChI Key: WLXFYSQKGXWOKW-UHFFFAOYSA-M
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Patent
US04062955

Procedure details

An ethanolic diethylamine solution (100 ml) was added dropwise to 2,3-bis(bromomethyl)naphthalene (20 g) in ethanol (10 ml) kept at 0°. The precipitate which formed was filtered and recrystallised from propan-2-ol/water to give 2,2-diethylbenz[f]isoindolinium bromide m.p. 228°.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].[Br:6][CH2:7][C:8]1[C:17]([CH2:18]Br)=[CH:16][C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=1>C(O)C>[Br-:6].[CH2:1]([N+:3]1([CH2:4][CH3:5])[CH2:18][C:17]2[CH:16]=[C:15]3[CH:14]=[CH:13][CH:12]=[CH:11][C:10]3=[CH:9][C:8]=2[CH2:7]1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
20 g
Type
reactant
Smiles
BrCC1=CC2=CC=CC=C2C=C1CBr
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 0°
CUSTOM
Type
CUSTOM
Details
The precipitate which formed
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from propan-2-ol/water

Outcomes

Product
Name
Type
product
Smiles
[Br-].C(C)[N+]1(CC=2C=C3C(=CC2C1)C=CC=C3)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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